2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine
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Overview
Description
2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluorocyclobutane ring, a pyrrolidine ring, and a fluoropyrimidine moiety. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a compound of interest for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the difluorocyclobutane ring, the construction of the pyrrolidine ring, and the attachment of the fluoropyrimidine moiety. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The scalability of the synthesis would be a critical factor in determining the feasibility of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atoms in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas where fluorinated compounds have shown promise, such as in the treatment of cancer or infectious diseases.
Industry: The compound’s unique properties may make it useful in the development of new materials, such as polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine involves its interaction with specific molecular targets within cells. The fluorine atoms in the structure can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: This compound is a dissociative anesthetic related to ketamine, where the chlorine group has been replaced by fluorine.
Memantine: An NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
2-{[2-(3,3-Difluorocyclobutanecarbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5-fluoropyrimidine is unique due to its specific combination of structural features, including the difluorocyclobutane ring and the fluoropyrimidine moiety. These features may confer distinct chemical and biological properties, setting it apart from other fluorinated compounds.
Properties
Molecular Formula |
C17H20F3N3O2 |
---|---|
Molecular Weight |
355.35 g/mol |
IUPAC Name |
[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-(3,3-difluorocyclobutyl)methanone |
InChI |
InChI=1S/C17H20F3N3O2/c18-13-6-21-15(22-7-13)25-10-16-3-1-2-12(16)8-23(9-16)14(24)11-4-17(19,20)5-11/h6-7,11-12H,1-5,8-10H2 |
InChI Key |
RAEHISONHNZQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C(=O)C4CC(C4)(F)F |
Origin of Product |
United States |
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